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Abstract

Haliangicin C is a member of the haliangicin family, a group of 3-methoxyacrylate-type
polyene antibiotics. These compounds are produced by the marine myxobacterium Haliangium
ochraceum. The defining features of the haliangicin scaffold include a conjugated polyene
system, a 3-methoxyacrylate moiety crucial for its biological activity, and a terminal vinyl-
substituted epoxide. This document provides a detailed overview of the chemical structure and
stereochemical configuration of Haliangicin C, based on available spectroscopic data and
biosynthetic studies. It is intended to serve as a technical resource for researchers in natural
product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Haliangicin C is a geometric isomer of other known haliangicins. Its planar structure was
primarily determined through extensive spectroscopic analysis, particularly nuclear magnetic
resonance (NMR) and mass spectrometry. The IUPAC name for Haliangicin C is methyl
(2E,4E,6Z,8E,10S)-11-[(2S,3S)-3-ethenyl-2-methyloxiran-2-yl]-3,4-dimethoxy-6,9,10-
trimethylundeca-2,4,6,8-tetraenoate.

The core structure is a polyunsaturated chain featuring a conjugated tetraene system. One
terminus of the molecule is functionalized with a 3-methoxyacrylate group, while the other end
contains a trisubstituted epoxide with vinyl and methyl groups.
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Core Structural Features:

o Polyene Chain: A series of conjugated double bonds that contribute to the molecule's
chromophore and potential for photo-induced isomerization.

» [B-Methoxyacrylate "Warhead": This functional group is a well-known inhibitor of the
cytochrome bci complex in the mitochondrial respiratory chain, which is the basis for the
antifungal activity of haliangicins.

o Terminal Epoxide: A strained three-membered ring that can act as an electrophilic site,
potentially interacting with biological nucleophiles. The stereochemistry of this epoxide is a
key feature of the molecule.

Below is a two-dimensional representation of the chemical structure of Haliangicin C,
generated using the DOT language.

Caption: 2D Chemical Structure of Haliangicin C.

Stereochemistry

The stereochemistry of Haliangicin C is complex, with multiple stereocenters and geometric
isomers possible along the polyene chain. The absolute configuration of the stereocenters and
the geometry of the double bonds have been determined through detailed spectroscopic
analysis, likely including Nuclear Overhauser Effect (NOE) NMR experiments, and potentially
confirmed through total synthesis of related compounds.

Based on its IUPAC name, Haliangicin C has the following stereochemical assignments:
» (2E,4E,6Z,8E): This describes the geometry of the four double bonds in the polyene chain.
e (10S): This defines the absolute configuration of the stereocenter at position 10.

e (2S,3S) in the (2S,3S)-3-ethenyl-2-methyloxiran-2-yl group: This defines the absolute
configuration of the two stereocenters within the terminal epoxide ring. The cis relationship
between the substituents on the epoxide was a key finding in the structural elucidation of
haliangicin isomers.[1][2]
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Quantitative Data

While the primary literature from the original structure elucidation studies contains detailed
quantitative data, this information is not fully available in the public domain. For a
comprehensive analysis, accessing the publication by Kundim et al. in The Journal of
Antibiotics (2003) is recommended. The tables below are structured to accommodate the
expected data.

Table 1: *H NMR Spectroscopic Data for Haliangicin C

. Chemical Shift (5, Lo Coupling Constant
Position Multiplicity
ppm) (3, Hz)

Data not publicly
available

Table 2: 3C NMR Spectroscopic Data for Haliangicin C

Position Chemical Shift (6, ppm)

Data not publicly available

Table 3: Other Physicochemical Data for Haliangicin C

Property Value

Molecular Formula C22H3205

Molecular Weight 392.49 g/mol

Appearance Pale yellow oil

Optical Rotation [a]D Data not publicly available

Experimental Protocols

The following section outlines the general experimental workflow typically employed for the
isolation and structure elucidation of novel natural products like Haliangicin C. The specific
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details are proprietary to the original research.

Fermentation and Isolation

Haliangicin C is produced by the marine myxobacterium Haliangium ochraceum.[1] The
general protocol involves:

o Culturing: Large-scale fermentation of the producing organism in a suitable nutrient-rich
medium.

o Extraction: Extraction of the culture broth and/or mycelium with an organic solvent (e.g., ethyl
acetate).

o Chromatographic Purification: A multi-step process to isolate the target compound from the
crude extract. This typically involves a combination of techniques such as:

o Silica gel chromatography
o Size-exclusion chromatography (e.g., Sephadex LH-20)

o High-performance liquid chromatography (HPLC), often using both normal-phase and
reverse-phase columns.

Structure Elucidation

The determination of the chemical structure and stereochemistry of Haliangicin C would have
relied on a suite of spectroscopic techniques:

¢ Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the
elemental composition and molecular weight.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: To identify the proton environments, their multiplicities, and coupling constants,
providing information on the connectivity of protons.

o 13C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene,
methine, quaternary).
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o 2D NMR Experiments:

» COSY (Correlation Spectroscopy): To establish proton-proton correlations and map out
spin systems.

» HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): To correlate directly bonded proton and carbon atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, crucial for connecting different fragments of the

molecule.

» NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is
essential for assigning the stereochemistry of stereocenters and the geometry of double
bonds.

The diagram below illustrates a generalized workflow for the structure elucidation of a natural
product like Haliangicin C.
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Caption: Generalized experimental workflow for Haliangicin C.

Conclusion

Haliangicin C is a structurally complex polyene antibiotic with well-defined stereochemistry. Its
potent antifungal activity, derived from the 3-methoxyacrylate warhead, makes it and its
analogs interesting candidates for further investigation in drug discovery programs. This guide
provides a foundational understanding of its chemical structure and the methods likely
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employed in its characterization. For more detailed experimental data, consultation of the
primary literature is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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